2,4-Dimethylphenyl 3-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13FO2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 3-fluorobenzoate |
InChI |
InChI=1S/C15H13FO2/c1-10-6-7-14(11(2)8-10)18-15(17)12-4-3-5-13(16)9-12/h3-9H,1-2H3 |
InChI Key |
DUNUFMONCLJNLC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)F)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)F)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2,4 Dimethylphenyl 3 Fluorobenzoate
Precursor Synthesis and Characterization
The foundation of synthesizing 2,4-Dimethylphenyl 3-fluorobenzoate (B1230327) lies in the effective preparation and purification of its two key building blocks: 3-Fluorobenzoic Acid and 2,4-Dimethylphenol (B51704).
Synthesis of 3-Fluorobenzoic Acid Derivatives
3-Fluorobenzoic acid is a substituted aromatic carboxylic acid that serves as the acyl donor in the final esterification step. Its synthesis can be achieved through various methods, often starting from commercially available fluorinated aromatic compounds. One common approach involves the oxidation of a corresponding fluorotoluene derivative. Another method is the carbonation of a Grignard reagent derived from a fluorobromobenzene.
Furthermore, derivatives of 3-fluorobenzoic acid are crucial for certain esterification pathways. For instance, the highly reactive acyl chloride, 3-fluorobenzoyl chloride, is typically synthesized by treating 3-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Table 1: Synthesis of 3-Fluorobenzoic Acid Derivatives
| Starting Material | Reagent(s) | Product | Typical Conditions |
|---|---|---|---|
| 3-Fluorotoluene | Potassium permanganate (B83412) (KMnO₄) | 3-Fluorobenzoic Acid | Aqueous, heat |
| 1-Bromo-3-fluorobenzene | Magnesium (Mg), Carbon Dioxide (CO₂) | 3-Fluorobenzoic Acid | Anhydrous ether, then acidic workup |
Synthesis of 2,4-Dimethylphenol Derivatives
2,4-Dimethylphenol, a disubstituted phenol (B47542), acts as the alcohol component in the esterification reaction. A primary industrial synthesis route for 2,4-dimethylphenol involves the sulfonation of m-xylene, followed by alkali fusion.
Derivatives of 2,4-dimethylphenol can also be prepared to facilitate certain reactions. For example, conversion to its corresponding phenoxide salt (e.g., sodium 2,4-dimethylphenoxide) by treatment with a base like sodium hydroxide (B78521) can enhance its nucleophilicity, which is advantageous in some esterification methods.
Table 2: Synthesis of 2,4-Dimethylphenol Derivatives
| Starting Material | Reagent(s) | Product | Typical Conditions |
|---|---|---|---|
| m-Xylene | Sulfuric acid, then Sodium hydroxide | 2,4-Dimethylphenol | Multi-step process involving sulfonation and fusion |
Esterification Strategies for 2,4-Dimethylphenyl 3-fluorobenzoate
The final and critical step in the synthesis is the formation of the ester bond between 3-fluorobenzoic acid and 2,4-dimethylphenol. Several esterification methods can be employed, each with its own advantages and considerations for optimization.
Fischer Esterification Approaches and Optimization
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of synthesizing this compound, this would involve reacting 3-fluorobenzoic acid with 2,4-dimethylphenol in the presence of a strong acid catalyst.
Reaction: 3-Fluorobenzoic Acid + 2,4-Dimethylphenol ⇌ this compound + Water
Due to the equilibrium nature of the Fischer esterification, the reaction must be driven towards the product side. This is typically achieved by removing the water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of one of the reactants. The reactivity of phenols in Fischer esterification is generally lower than that of aliphatic alcohols, which can necessitate more forcing conditions.
Optimization of this method would involve screening various acid catalysts and reaction conditions.
Table 3: Illustrative Fischer Esterification Parameters
| Parameter | Variation | Rationale |
|---|---|---|
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH), Acidic ion-exchange resins | Strong protic acids are required to protonate the carboxylic acid. Solid acid catalysts can simplify purification. |
| Solvent | Toluene, Xylene | A non-polar solvent that forms an azeotrope with water is ideal for water removal. |
| Temperature | Reflux | Higher temperatures increase the reaction rate and facilitate azeotropic water removal. |
| Reactant Ratio | Excess of one reactant | Shifts the equilibrium towards the product side. |
Steglich Esterification and Coupling Agent Utilization
The Steglich esterification is a milder method that utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). acs.orgacs.org This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification. acs.orgacs.org
The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. acs.org This intermediate is then attacked by the alcohol (2,4-dimethylphenol), facilitated by the nucleophilic catalyst DMAP, to form the ester and N,N'-dicyclohexylurea (DCU) as a byproduct. acs.orgacs.org
Reaction: 3-Fluorobenzoic Acid + 2,4-Dimethylphenol + DCC --(DMAP)--> this compound + DCU
A significant advantage of the Steglich esterification is that it is performed under mild, often room temperature, conditions. acs.org The primary challenge is the removal of the DCU byproduct, which is often insoluble in common organic solvents and can be removed by filtration. acs.org
Table 4: Typical Steglich Esterification Conditions
| Component | Example | Role |
|---|---|---|
| Carboxylic Acid | 3-Fluorobenzoic Acid | Acyl donor |
| Alcohol | 2,4-Dimethylphenol | Nucleophile |
| Coupling Agent | DCC, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid |
| Catalyst | DMAP | Acyl transfer catalyst, suppresses side reactions acs.org |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvent to dissolve reactants |
| Temperature | 0 °C to Room Temperature | Mild conditions preserve sensitive functional groups |
Acyl Chloride-Phenol Condensation Pathways
A highly effective method for forming esters from phenols involves the use of a more reactive carboxylic acid derivative, the acyl chloride. In this pathway, 3-fluorobenzoyl chloride is reacted with 2,4-dimethylphenol. This reaction is generally much faster and more efficient than direct esterification with the carboxylic acid.
The condensation is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. Common bases include pyridine, which can also act as a nucleophilic catalyst, or triethylamine.
Reaction: 3-Fluorobenzoyl Chloride + 2,4-Dimethylphenol --(Base)--> this compound + Base·HCl
For less reactive phenols, the reaction can be further accelerated by first converting the phenol to its more nucleophilic phenoxide salt using a strong base like sodium hydroxide (the Schotten-Baumann reaction conditions).
Table 5: Acyl Chloride-Phenol Condensation Parameters
| Parameter | Variation | Rationale |
|---|---|---|
| Acylating Agent | 3-Fluorobenzoyl chloride | Highly reactive, facilitates rapid esterification. |
| Base | Pyridine, Triethylamine, Sodium Hydroxide | Neutralizes HCl byproduct and can catalyze the reaction. |
| Solvent | Dichloromethane, Toluene, or a two-phase aqueous-organic system (Schotten-Baumann) | The choice of solvent depends on the base and reaction conditions. |
| Temperature | Room Temperature or gentle heating | The reaction is often exothermic and may require initial cooling. |
Reaction Mechanism Elucidation during Synthesis
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. This involves studying the process at a molecular level, identifying the roles of catalysts and intermediates, and analyzing the reaction kinetics.
Mechanistic Studies of Ester Formation at the Molecular Level
The classical Fischer-Speier esterification mechanism, which occurs under acidic conditions, provides a fundamental model. ksu.edu.sa For the reaction between 3-fluorobenzoic acid and 2,4-dimethylphenol, the mechanism involves several key steps:
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon, making it more electrophilic. ksu.edu.sa
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group in 2,4-dimethylphenol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate. ksu.edu.sa
Proton Transfer: A proton is transferred from the oxonium ion (derived from the phenol) to one of the hydroxyl groups of the intermediate. This converts a hydroxyl group into a good leaving group (water). ksu.edu.sa
Elimination of Water: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester then loses a proton to regenerate the acid catalyst and yield the final ester product, this compound. ksu.edu.sa
Mechanistic studies often employ techniques like isotopic labeling to trace the path of atoms through the reaction. For esterification, labeling the oxygen in the phenol with ¹⁸O would show that this specific oxygen atom becomes the ether oxygen in the final ester product, confirming that the C-O bond of the phenol remains intact while the C-OH bond of the carboxylic acid is cleaved.
Role of Catalysis and Reaction Intermediates
Catalysts play a pivotal role in esterification by providing an alternative, lower-energy reaction pathway.
Acid Catalysis: Strong mineral acids like sulfuric acid or sulfonic acids (e.g., p-toluenesulfonic acid) are common catalysts. google.com They function by protonating the carboxylic acid, as described in the A-2 mechanism. cdnsciencepub.com The key intermediate in this process is the protonated tetrahedral species formed after the phenol's nucleophilic attack.
Coupling Agents and Organocatalysts: In methods like the Steglich esterification, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is used, often with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). rsc.org
The reaction proceeds through an O-acylisourea intermediate , which is highly reactive. rsc.org
DMAP can then react with this intermediate to form an even more reactive acylpyridinium species, which is readily attacked by the phenol.
Alternatively, the O-acylisourea can react with another molecule of the carboxylic acid to form a symmetric anhydride , which then acylates the phenol. rsc.orgnih.gov
Metal Catalysis: Transition metals, particularly palladium, can catalyze the formation of aryl esters via C-O bond formation. christuniversity.in The plausible mechanism involves the oxidative addition of an aryl halide to the palladium(0) catalyst, followed by coordination of the carboxylate. The final step is a reductive elimination that forms the ester and regenerates the catalyst. christuniversity.in The key intermediates are organometallic palladium complexes.
Kinetic Analysis of Esterification Reactions
Kinetic studies measure reaction rates to provide quantitative insight into the reaction mechanism. The esterification of 3-fluorobenzoic acid with 2,4-dimethylphenol is expected to follow second-order kinetics, where the rate is proportional to the concentrations of both the acid and the phenol. researchgate.net
The rate law can be expressed as: Rate = k[3-Fluorobenzoic Acid][2,4-Dimethylphenol]
Key findings from kinetic analyses of similar esterification reactions include:
Effect of Temperature: Increasing the reaction temperature generally increases the reaction rate constant (k), in accordance with the Arrhenius equation. This allows for the determination of the activation energy (Ea) for the reaction, which is the minimum energy required for the reaction to occur. researchgate.netresearchgate.net
Effect of Catalyst Concentration: The reaction rate is typically dependent on the concentration of the catalyst. For acid-catalyzed reactions, a higher catalyst concentration leads to a faster rate, although side reactions can occur at very high concentrations.
A kinetic study for this specific synthesis would involve systematically varying temperature, catalyst loading, and reactant ratios while monitoring the concentration of reactants and products over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net
Purification and Isolation Techniques for Synthetic Products
Following the synthesis, a multi-step purification process is required to isolate this compound from unreacted starting materials, the catalyst, and by-products.
A typical procedure involves the following steps:
Neutralization and Washing: The reaction mixture is first cooled and then treated with a mild base, such as an aqueous solution of sodium carbonate or sodium bicarbonate. This step neutralizes the acidic catalyst and any unreacted 3-fluorobenzoic acid, converting them into their water-soluble salts. youtube.comglobalscientificjournal.com
Solvent Extraction: The mixture is transferred to a separating funnel. An organic solvent (e.g., ethyl acetate, dichloromethane) is used to extract the ester from the aqueous layer. researchgate.net The organic layer, which contains the desired ester, is separated. The aqueous layer may be extracted one or two more times to maximize the recovery of the product. The combined organic layers are then washed with brine (saturated NaCl solution) to remove residual water. youtube.com
Drying and Evaporation: The organic solution is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove all traces of water. The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. researchgate.net
Final Purification: The crude ester often requires further purification. Common methods include:
Recrystallization: The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly. The pure ester crystallizes out, leaving impurities dissolved in the mother liquor.
Distillation: If the ester is a liquid with sufficient thermal stability, vacuum distillation can be used to purify it based on its boiling point. youtube.com
Chromatography: For high purity, flash column chromatography over silica (B1680970) gel is a very effective technique. rsc.org A solvent system (eluent), typically a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate, is used to separate the ester from any remaining impurities. Purity of the collected fractions is often monitored by Thin-Layer Chromatography (TLC) . globalscientificjournal.comPreparative HPLC can also be employed for very high-purity samples. figshare.com
The final, purified this compound is typically characterized by analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules like 2,4-Dimethylphenyl 3-fluorobenzoate (B1230327). By probing the magnetic properties of atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be ascertained.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR spectroscopy provides critical insights into the number and types of hydrogen atoms present in the molecule. The chemical shifts (δ) of the proton signals are indicative of their local electronic environment. For 2,4-Dimethylphenyl 3-fluorobenzoate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 2,4-dimethylphenyl and the 3-fluorobenzoyl moieties, as well as the protons of the two methyl groups.
The aromatic protons of the 3-fluorobenzoyl group would likely appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The protons on the 2,4-dimethylphenyl ring would also exhibit splitting patterns based on their positions relative to each other and the methyl groups. The two methyl groups would each give rise to a singlet, though their chemical shifts might be slightly different due to their distinct positions on the phenyl ring.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic Protons (3-fluorobenzoyl) | 7.0 - 8.2 | Multiplet |
| Aromatic Protons (2,4-dimethylphenyl) | 6.9 - 7.3 | Multiplet |
| Methyl Protons (-CH₃) | 2.2 - 2.5 | Singlet |
This table represents expected values and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. udel.edu Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. udel.edu
The spectrum would show signals for the carbonyl carbon of the ester group, the aromatic carbons of both phenyl rings, and the carbons of the two methyl groups. The carbon atom bonded to the fluorine atom in the 3-fluorobenzoyl ring will exhibit a characteristic coupling with the ¹⁹F nucleus, resulting in a doublet.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 160 - 170 |
| Aromatic Carbons (C-F) | 160 - 165 (doublet) |
| Aromatic Carbons | 115 - 140 |
| Methyl Carbons (-CH₃) | 20 - 25 |
This table represents expected values and may vary based on solvent and experimental conditions.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. nih.govbiophysics.org The ¹⁹F NMR spectrum will show a single signal for the fluorine atom in the 3-fluorobenzoyl moiety. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the coupling of the fluorine atom with adjacent protons can be observed, providing additional structural confirmation. The chemical shift is typically reported relative to a standard such as CFCl₃. colorado.edu
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to piece together the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu It allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the signals of the methyl protons can be directly linked to the signals of the methyl carbons.
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations
FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups in this compound. researchgate.net The IR spectrum would display characteristic absorption bands corresponding to the various bond vibrations within the molecule.
A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibration would likely be observed as a strong band in the 1100-1300 cm⁻¹ region. Finally, the C-H bending vibrations of the methyl groups would be seen around 1375 cm⁻¹ and 1450 cm⁻¹. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Ester) | 1720 - 1740 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Ester) | 1000 - 1300 |
| C-F Stretch | 1100 - 1300 |
This table represents expected values and may vary based on the physical state of the sample.
Fourier Transform Raman (FT-Raman) Spectroscopic Analysis
FT-Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, offering a detailed fingerprint of its structural components. The use of a near-infrared laser, commonly at 1064 nm, effectively minimizes fluorescence interference that can obscure spectra when using visible lasers. youtube.comyoutube.comyoutube.com The spectrum of this compound reveals characteristic bands corresponding to its distinct functional groups.
Key vibrational modes observed in the FT-Raman spectrum are associated with the carbonyl group of the ester, the carbon-oxygen single bonds, the aromatic rings, and the methyl groups. The analysis of these bands provides direct insight into the molecular framework.
Correlation of Vibrational Modes with Molecular Structure and Functional Groups
The correlation between the observed Raman shifts and the specific molecular vibrations within this compound allows for a definitive assignment of its structural features.
The most prominent vibrations are typically associated with the aromatic rings and the ester linkage. The carbonyl (C=O) stretching vibration is a strong and characteristic band for esters, generally appearing in the region of 1700-1750 cm⁻¹. The carbon-oxygen (C-O) stretching vibrations of the ester group also produce distinct bands. The aromatic C-C stretching vibrations within both the fluorinated and dimethylated rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. Furthermore, C-H stretching vibrations of the aromatic rings and the methyl groups are expected at higher wavenumbers, typically above 3000 cm⁻¹. The presence of a carbon-fluorine bond introduces a vibrational mode that is also characteristic.
Table 1: Characteristic FT-Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| C=O Stretch | Ester Carbonyl | 1700 - 1750 |
| C-C Stretch | Aromatic Rings | 1400 - 1600 |
| C-O Stretch | Ester Linkage | 1100 - 1300 |
| C-H Stretch | Aromatic & Methyl | 2850 - 3100 |
| C-F Stretch | Fluorinated Ring | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
Electronic Absorption Properties and Chromophore Analysis
The UV-Vis spectrum of this compound is primarily determined by its chromophores—the parts of the molecule that absorb light. bspublications.net In this compound, the key chromophores are the two aromatic rings (the 3-fluorobenzoyl group and the 2,4-dimethylphenyl group) and the ester functional group. numberanalytics.comnumberanalytics.com These groups contain π electrons and non-bonding (n) electrons that can be excited to higher energy levels.
The presence of the fluorine atom and methyl groups can act as auxochromes, modifying the absorption maxima (λ_max) and the intensity of the absorption (molar absorptivity, ε) of the primary chromophores. bspublications.net The conjugation between the benzene (B151609) rings and the ester group influences the electronic system and, consequently, the absorption spectrum. numberanalytics.com
Investigation of Electronic Transitions
The absorption bands observed in the UV-Vis spectrum correspond to specific electronic transitions. For aromatic esters like this compound, the most significant transitions are the π→π* and n→π* transitions. libretexts.org
π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are typically high-intensity absorptions and are characteristic of aromatic systems. For this molecule, these transitions are expected to occur in the UV region, likely below 300 nm. libretexts.org
n→π Transitions:* These involve the excitation of a non-bonding electron (from the oxygen atoms of the ester group) to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π→π* transitions and occur at longer wavelengths. libretexts.org
The solvent used for analysis can influence the position of these absorption bands. Polar solvents can lead to a blue shift (to shorter wavelengths) for n→π* transitions and a red shift (to longer wavelengths) for π→π* transitions. libretexts.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the precise elemental formula of a compound. For this compound, the molecular formula is C₁₅H₁₃FO₂. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element.
The calculated monoisotopic mass for C₁₅H₁₃FO₂ is 244.0900 g/mol . An experimental HRMS measurement would be expected to yield a value extremely close to this calculated mass, typically within a few parts per million (ppm), confirming the elemental composition of the molecule. rsc.orgresearchgate.net
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃FO₂ |
| Calculated Exact Mass | 244.0900 |
| Ionization Mode | E.g., ESI+ |
| Observed Ion | [M+H]⁺ |
| Observed m/z | ~245.0978 |
This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, providing unambiguous identification.
Fragmentation Pattern Analysis for Structural Confirmation
The structure of this compound suggests that the most probable fragmentation pathways would involve the cleavage of the ester linkage, which is the weakest point in the molecule. The primary fragmentation events are expected to be:
Alpha-cleavage: Scission of the bond between the carbonyl carbon and the phenoxy oxygen. This would result in the formation of a 3-fluorobenzoyl cation.
C-O Bond Cleavage: Fission of the bond between the ester oxygen and the dimethylphenyl ring, leading to the formation of a 2,4-dimethylphenoxyl radical and a 3-fluorobenzoyl cation, or a 2,4-dimethylphenyl cation.
The energetic instability of the molecular ion leads to its breakdown into smaller, charged fragments. chemguide.co.uk The relative stability of the resulting carbocations influences the intensity of the corresponding peaks in the mass spectrum. For instance, fragments that result in stable aromatic cations are typically prominent. libretexts.orglibretexts.org
Table 1: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Structure | m/z (mass/charge ratio) | Origin |
| 3-fluorobenzoyl cation | [C₇H₄FO]⁺ | 123 | Cleavage of the C-O bond of the ester |
| 2,4-dimethylphenyl cation | [C₈H₉]⁺ | 105 | Cleavage of the O-C₈H₉ bond |
| 2,4-dimethylphenoxyl radical cation | [C₈H₉O]⁺ | 121 | Rearrangement followed by fragmentation |
This table is predictive and based on general fragmentation principles.
X-ray Crystallography and Solid-State Structure
Single-Crystal X-ray Diffraction (SCXRD) for Three-Dimensional Atomic Architecture
Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com Although a specific SCXRD study for this compound has not been identified in the reviewed literature, the application of this technique would provide critical structural data.
An SCXRD analysis would determine the asymmetric unit of the crystal, which is the smallest part of the crystal structure from which the entire lattice can be generated by symmetry operations. It would yield precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For instance, it would reveal the dihedral angle between the planes of the 3-fluorophenyl and 2,4-dimethylphenyl rings, which is a key conformational parameter. In a related Schiff base containing a 2,4-dimethylphenyl group, the two aromatic rings were found to be twisted with a significant dihedral angle. nih.gov
Table 2: Illustrative Crystallographic Data Obtainable from SCXRD
| Parameter | Description | Example Value Range |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. |
| Space Group | The specific symmetry group of the crystal. | P2₁/n, P-1, C2/c, etc. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 10-20 Å, b = 5-15 Å, c = 15-30 Å; β = 90-110° |
| Volume (V) | The volume of the unit cell in ų. | 1500-3000 ų |
| Z | The number of molecules per unit cell. | 2, 4, 8 |
| Density (calculated) | The calculated density of the crystal in g/cm³. | 1.2-1.4 g/cm³ |
Note: The values in this table are hypothetical examples based on similar organic molecules and serve to illustrate the type of data generated by an SCXRD experiment.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The solid-state structure of this compound is dictated by a complex interplay of non-covalent intermolecular interactions that govern how individual molecules pack together in the crystal lattice. ias.ac.in The understanding of these interactions is fundamental to crystal engineering. ias.ac.in Based on the molecular structure, several types of interactions are expected to be significant:
C—H···π Interactions: The methyl hydrogens on the 2,4-dimethylphenyl ring can act as weak hydrogen bond donors, interacting with the electron-rich π systems of adjacent aromatic rings. Such interactions are known to play a crucial role in the packing of molecules containing dimethylphenyl groups. nih.gov
π–π Stacking Interactions: Face-to-face or offset stacking between the 3-fluorophenyl and 2,4-dimethylphenyl rings of neighboring molecules is a likely packing motif. These interactions contribute significantly to the cohesive energy of the crystal. nih.gov
These varied interactions work in concert to form a stable, three-dimensional supramolecular architecture. The specific geometry and hierarchy of these interactions determine the final crystal structure.
Polymorphism Studies (if applicable)
Polymorphism is the phenomenon where a chemical compound can exist in more than one crystalline form. acs.org These different forms, or polymorphs, have distinct crystal structures and, consequently, different physical properties, despite being chemically identical.
While no specific studies on the polymorphism of this compound were found, the potential for its existence is high. Closely related molecules, such as 3-Fluorobenzoylaminophenyl 3-Fluorobenzoate, have been shown to exhibit solvatomorphism (a related phenomenon where the solvent is incorporated into the crystal structure), which underscores the sensitivity of the crystal packing to subtle changes in intermolecular forces. acs.org The formation of different polymorphs can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. The interplay of weak interactions, particularly those involving the fluorine atom and the flexible ester linkage, makes this molecule a candidate for polymorphic behavior. acs.org The ability to control polymorphism is of great interest in materials science and pharmaceuticals. google.com
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. nih.gov These calculations, based on the principles of quantum mechanics, can elucidate various properties of 2,4-Dimethylphenyl 3-fluorobenzoate (B1230327).
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. cp2k.orgnih.gov It is a powerful tool for optimizing the molecular geometry of 2,4-Dimethylphenyl 3-fluorobenzoate, which involves finding the arrangement of atoms that corresponds to the lowest energy state. cp2k.orggaussian.com
DFT calculations can provide detailed information about the electronic structure, including the distribution of electrons within the molecule. cp2k.orgnih.gov The B3LYP functional is a popular hybrid functional used in DFT calculations for its accuracy in predicting molecular properties. nih.govimist.ma For a molecule like this compound, DFT can be employed to calculate key parameters such as bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule. nih.gov
The electronic properties that can be determined using DFT include the molecular electrostatic potential (MEP), which helps in identifying the regions of a molecule that are rich or poor in electrons. researchgate.net This is crucial for understanding how this compound might interact with other molecules.
Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. pku.edu.cn The Hartree-Fock (HF) method is a foundational ab initio method that provides a good starting point for more complex calculations. researchgate.netusp.br It treats electron-electron repulsion in an averaged way. usp.br
Møller-Plesset perturbation theory (MP2) is a method that improves upon the Hartree-Fock method by including electron correlation effects, which are the interactions between individual electrons. researchgate.netarxiv.org This leads to more accurate predictions of molecular properties. pku.edu.cnresearchgate.net For this compound, MP2 calculations can provide a more refined understanding of its electronic properties compared to the Hartree-Fock method alone. arxiv.orgrsc.org These methods are computationally more demanding but offer higher accuracy for properties like dipole moments and polarizabilities. researchgate.net
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ethz.chlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and optical properties. libretexts.orgresearchgate.netajchem-a.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net For this compound, calculating the HOMO-LUMO gap can provide insights into its potential reactivity in various chemical reactions. These calculations are typically performed using methods like DFT. researchgate.net
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. nih.gov | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. nih.gov | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. ajchem-a.com | A key indicator of chemical reactivity and kinetic stability. researchgate.net |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density and the hybridization of atomic orbitals within a molecule. uni-muenchen.dewisc.edu It provides a chemical picture of a molecule in terms of localized bonds and lone pairs. uni-muenchen.dewisc.edu
For this compound, NBO analysis can reveal important details about the intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. researchgate.nettandfonline.com The analysis provides information on the interactions between donor (filled) and acceptor (empty) orbitals and their stabilization energies. researchgate.netresearchgate.net This can help in understanding the electronic communication between the 2,4-dimethylphenyl and 3-fluorobenzoate moieties of the molecule. The hybridization of atoms in the molecule can also be determined, providing insight into the nature of the chemical bonds. uni-muenchen.de
| NBO Feature | Information Provided | Relevance to this compound |
|---|---|---|
| Donor-Acceptor Interactions | Quantifies the stabilization energy from electron delocalization between filled and empty orbitals. researchgate.net | Reveals the extent of electronic communication and resonance effects within the molecule. |
| Hybridization | Describes the mixing of atomic orbitals to form hybrid orbitals for bonding. uni-muenchen.de | Helps in understanding the geometry and bonding characteristics of the molecule. |
| Natural Atomic Charges | Provides a more chemically intuitive picture of the charge distribution compared to other methods. researchgate.net | Indicates the polarity of different parts of the molecule. |
Atoms in Molecules (AIM) Theory for Chemical Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, is a model that analyzes the electron density to define chemical concepts such as atoms and chemical bonds. wikipedia.orgmdpi.comarxiv.org The theory is based on the topological properties of the electron density. ias.ac.in
In the context of this compound, AIM analysis can be used to characterize the nature of the chemical bonds within the molecule. ias.ac.inmdpi.com By locating bond critical points (BCPs) in the electron density, it is possible to determine whether a bond is primarily covalent or has significant ionic character. ias.ac.in The properties of the electron density at these critical points, such as the electron density itself and its Laplacian, provide quantitative measures of bond strength and type. mdpi.com This method can be particularly useful for analyzing weaker interactions, such as intramolecular hydrogen bonds, if any are present in the stable conformers of the molecule. mdpi.com
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time. dovepress.com
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound, revealing how the molecule moves and changes its shape at a given temperature. nih.govnih.govarxiv.orgplos.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of the particles over time. dovepress.com For a flexible molecule like this compound, which has rotational freedom around the ester linkage, MD simulations can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions.
Conformational Analysis and Energy Landscapes
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For a flexible molecule like this compound, which possesses several rotatable bonds, multiple conformations are possible. The most stable conformation, or the global minimum on the potential energy surface, corresponds to the most populated structure at equilibrium.
Theoretical conformational analysis involves systematically rotating the dihedral angles of the molecule and calculating the corresponding energy to map out the potential energy surface. This process identifies all low-energy conformers, transition states connecting them, and the energy barriers for interconversion. Methods such as Density Functional Theory (DFT) are commonly employed for these calculations due to their balance of accuracy and computational cost. The resulting energy landscape reveals the relative stabilities of different conformations and the flexibility of the molecule. For instance, the rotation around the ester bond and the bonds connecting the phenyl rings to the ester group would be of particular interest.
Illustrative Conformational Energy Data
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |
| 0 | 5.2 | Eclipsed (High Energy) |
| 60 | 1.5 | Gauche |
| 120 | 4.8 | Eclipsed |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 4.8 | Eclipsed |
| 300 | 1.5 | Gauche |
Note: This table presents hypothetical data for the rotation around the C-O-C-C bond to illustrate a typical energy landscape. Actual values would require specific quantum chemical calculations.
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis provides a static picture of possible structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. mdpi.comrsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.comrsc.org
For this compound, an MD simulation would typically be performed in a simulated solvent environment to mimic solution-phase behavior. The simulation would reveal how the molecule flexes, bends, and rotates, and how it interacts with its surroundings. This information is crucial for understanding processes such as solvent effects on conformation, the accessibility of different parts of the molecule, and the timescale of conformational changes. rsc.org
Ligand-Receptor Interaction Studies
Understanding how a molecule like this compound might interact with a biological receptor is a key aspect of medicinal chemistry and toxicology research. nih.govplos.orgarxiv.org Computational docking and molecular dynamics simulations are the primary tools for these investigations. researchgate.netmdpi.com
Docking studies would involve placing the this compound molecule into the binding site of a target receptor and predicting the most favorable binding pose and affinity. mdpi.com The scoring functions used in docking algorithms estimate the free energy of binding based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding mode and to observe the detailed interactions over time. These studies can identify key amino acid residues in the receptor that are crucial for binding and can guide the design of new molecules with improved affinity or selectivity. researchgate.netmdpi.com
Hypothetical Ligand-Receptor Interaction Data
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -7.2 | His323, His449, Tyr473 | Hydrophobic, van der Waals |
| Estrogen Receptor Alpha (ERα) | -6.8 | Glu353, Arg394, Phe404 | Electrostatic, Hydrophobic |
Note: This table contains hypothetical data to illustrate the type of information obtained from ligand-receptor interaction studies. The selection of receptors and the predicted affinities are illustrative and not based on experimental evidence for this specific molecule.
Prediction of Spectroscopic Parameters
Computational methods are extensively used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. rsc.org The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the local electronic environment. Quantum chemical methods, particularly DFT, can be used to calculate the magnetic shielding tensors for each nucleus in a molecule. researchgate.netfrontiersin.orgresearchgate.net These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.
For this compound, DFT calculations would predict the chemical shifts for all hydrogen, carbon, and fluorine atoms. rsc.org By comparing the calculated spectrum with the experimental one, it is possible to confirm the structure and assign the resonances to specific atoms. frontiersin.org It is often necessary to perform a conformational analysis first and then calculate the Boltzmann-averaged chemical shifts over the low-energy conformers to obtain accurate predictions. frontiersin.org
Illustrative Predicted ¹³C NMR Chemical Shifts
| Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 165.2 | Not Available |
| C1 (ester linkage) | 150.8 | Not Available |
| C1' (ester linkage) | 129.5 | Not Available |
| C3 (with F) | 162.7 (JCF = 245 Hz) | Not Available |
| Methyl Carbons | 20.1, 21.3 | Not Available |
Note: This table presents hypothetical predicted ¹³C NMR chemical shifts for selected atoms of this compound. The experimental values are noted as not available. JCF represents the predicted carbon-fluorine coupling constant.
Calculation of Vibrational Frequencies and Intensities for IR/Raman Spectra
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. faccts.deosti.gov Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. Computational methods, typically at the DFT level, can calculate the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. science.govresearchgate.netnih.gov
The calculated vibrational spectrum for this compound would show characteristic bands for the C=O stretch of the ester, C-O stretches, C-F stretch, and various aromatic C-H and C-C vibrations. researchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed bands to specific vibrational modes can be made. researchgate.net This can confirm the presence of specific functional groups and provide information about the molecular structure. researchgate.net
Illustrative Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |
| C=O Stretch | 1735 | 350 | 50 |
| Aromatic C-H Stretch | 3050-3100 | 15 | 120 |
| C-F Stretch | 1250 | 250 | 20 |
| C-O Stretch | 1100-1300 | 200 | 30 |
| CH₃ Stretch | 2870-2960 | 50 | 80 |
Note: This table provides hypothetical predicted vibrational frequencies and intensities for characteristic modes of this compound. The values are illustrative of what a DFT calculation might yield.
Non-Linear Optical (NLO) Property Theoretical Evaluation
Molecules with extended π-systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.govmdpi.comresearchgate.netmetall-mater-eng.com Computational methods can be used to evaluate the NLO properties of a molecule, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. plos.org
For this compound, theoretical calculations, often using DFT with specialized functionals, can predict the components of the hyperpolarizability tensor. researchgate.netplos.org These calculations can help to understand the structure-property relationships that govern the NLO response and can be used to screen candidate molecules for promising NLO characteristics. The presence of donor (dimethylphenyl) and acceptor-like (fluorobenzoyl) moieties suggests that this molecule could potentially exhibit NLO properties. nih.gov
Hypothetical NLO Property Data
| Property | Calculated Value | Units |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 25.8 | 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 12.7 | 10⁻³⁰ esu |
Note: This table shows hypothetical calculated NLO properties for this compound. These values are for illustrative purposes and would need to be determined by specific quantum chemical calculations.
Chemical Reactivity and Transformation Studies
Hydrolysis Reactions and Mechanism
Ester hydrolysis is a fundamental reaction of 2,4-Dimethylphenyl 3-fluorobenzoate (B1230327), leading to the cleavage of the ester bond to yield 3-fluorobenzoic acid and 2,4-dimethylphenol (B51704). This transformation can be catalyzed by either acid or base.
Under basic conditions, the reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the 2,4-dimethylphenoxide leaving group and forming 3-fluorobenzoic acid, which is subsequently deprotonated in the basic medium. libretexts.org
In an acidic environment, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon, also leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of 2,4-dimethylphenol yield 3-fluorobenzoic acid. libretexts.org The exclusion of moisture is crucial in synthetic procedures involving this compound to prevent unintended hydrolysis.
Transesterification Reactions
Transesterification involves the conversion of 2,4-Dimethylphenyl 3-fluorobenzoate into a different ester by reaction with an alcohol. masterorganicchemistry.com This process can be catalyzed by either an acid or a base. masterorganicchemistry.com
In base-catalyzed transesterification, an alkoxide ion (RO⁻) from an alcohol acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com This leads to a tetrahedral intermediate, which then eliminates the 2,4-dimethylphenoxide ion to form the new ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then attacks the carbonyl carbon, forming a tetrahedral intermediate. After a series of proton transfer steps, the 2,4-dimethylphenol group is eliminated, and the new ester is formed. masterorganicchemistry.com
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a key reaction class for this compound, where a nucleophile replaces the 2,4-dimethylphenoxy group. masterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile first adds to the carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequently, the carbon-oxygen π bond reforms, and the leaving group (2,4-dimethylphenoxide) is expelled. masterorganicchemistry.com
The feasibility of a given nucleophilic acyl substitution reaction is largely dependent on the relative basicity of the incoming nucleophile and the leaving group. The reaction generally favors the formation of the weaker base. masterorganicchemistry.com The reactivity of the acyl substrate is also influenced by the nature of the leaving group; good leaving groups are typically weak bases. libretexts.org
For instance, the reaction of esters with amines to form amides is a common example of nucleophilic acyl substitution.
Electrophilic Aromatic Substitution on Phenyl Rings
Both the 2,4-dimethylphenyl and the 3-fluorobenzoyl rings of the molecule can potentially undergo electrophilic aromatic substitution (EAS). However, the reactivity and orientation of substitution are governed by the existing substituents.
2,4-Dimethylphenyl Ring: The two methyl groups on this ring are activating, electron-donating groups. libretexts.org They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene (B151609). libretexts.org These groups are ortho, para-directors, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methyl groups. libretexts.orgyoutube.com However, steric hindrance from the methyl groups and the ester linkage can influence the regioselectivity of the substitution. youtube.com
3-Fluorobenzoyl Ring: The ester group is a deactivating, electron-withdrawing group, which decreases the electron density of the ring and makes it less reactive towards electrophiles compared to benzene. libretexts.org This group is a meta-director, guiding incoming electrophiles to the position meta to the carbonyl group. libretexts.org The fluorine atom is also a deactivating group due to its high electronegativity, but it is an ortho, para-director. libretexts.org The directing effects of the ester group and the fluorine atom will influence the position of substitution on this ring.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comnptel.ac.in
Reactions of the Fluorine Atom
The fluorine atom on the 3-fluorobenzoyl ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. For SNAr to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the ester group is meta to the fluorine, providing less activation.
However, under specific and often harsh reaction conditions, or with the use of powerful nucleophiles, displacement of the fluorine atom might be possible. The introduction of fluorine into molecules can significantly alter their chemical and physical properties. tcichemicals.com
Oxidation and Reduction Reactions
The different functional groups within this compound present various possibilities for oxidation and reduction reactions.
Oxidation: The methyl groups on the 2,4-dimethylphenyl ring are susceptible to oxidation to carboxylic acids under strong oxidizing conditions. The aromatic rings themselves can be oxidized under very harsh conditions, leading to ring cleavage.
Reduction: The ester group can be reduced to an alcohol. For example, reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would cleave the ester bond and reduce the 3-fluorobenzoyl portion to 3-fluorobenzyl alcohol and the 2,4-dimethylphenoxy part to 2,4-dimethylphenol. The ester can also be reduced to an aldehyde under specific conditions.
The aromatic rings can be reduced to cyclohexanes via catalytic hydrogenation at high pressures and temperatures, although this is a challenging transformation.
Investigation of Specific Reaction Conditions and Catalysts
The efficiency and selectivity of the reactions involving this compound can be significantly influenced by the choice of reaction conditions and catalysts.
For esterification and transesterification reactions , common catalysts include Brønsted acids like sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids such as tin and titanium compounds. google.comgoogle.com Zwitterionic compounds containing sulfonic acid groups have also been explored as catalysts for esterification. google.com
In electrophilic aromatic substitution , Lewis acids like AlCl₃ or FeCl₃ are typically used as catalysts for Friedel-Crafts reactions. nptel.ac.in
For reactions involving the fluorine atom , palladium-catalyzed methods have been developed for the fluorination of aryl triflates using fluoride (B91410) salts, demonstrating the potential for metal-catalyzed transformations at the fluorine position under specific conditions. nih.gov
The choice of solvent, temperature, and reaction time are also critical parameters that need to be optimized for each specific transformation to achieve the desired outcome with high yield and purity.
Synthesis and Characterization of Derivatives and Analogues
Systematic Structural Modifications of the Ester Linkage
The ester linkage is a critical functional group that significantly influences the chemical stability and reactivity of the parent compound. Systematic modifications, such as replacement with bioisosteric groups like amides or thioesters, can lead to analogues with profoundly different properties.
Amide Analogues: The replacement of the ester oxygen with a nitrogen atom results in an amide analogue. The synthesis of amides from phenyl esters can be achieved under solvent- and transition-metal-free conditions by reacting the ester with an aryl amine in the presence of a base like sodium hydride. researchgate.netrsc.org This transformation introduces a hydrogen bond donor (the N-H group) and alters the electronic and conformational properties of the linkage. Amides are generally more resistant to hydrolysis than esters due to the greater resonance stabilization of the amide bond compared to the ester bond.
Thioester Analogues: Substituting the ester oxygen with a sulfur atom yields a thioester. Thioesters can be synthesized from N-acylbenzotriazoles and disulfides. researchgate.net Thioesters are more reactive towards nucleophiles than their corresponding oxygen esters because the C-S bond is weaker and longer than the C-O bond, and the resonance stabilization is less effective. The hydrolysis of thioesters can be monitored continuously using reagents like 5,5'-dithio-bis(2-nitrobenzoic acid). nih.gov
Variations of the 2,4-Dimethylphenyl Moiety
The precursor, 2,4-dimethylphenol (B51704), can be synthesized through various methods, including the sulfonation, salting out, alkali melting, and acidification of m-xylene. chemicalbook.com Another route involves the catalytic condensation of o-cresol (B1677501) with formaldehyde. google.com
Derivatives can be synthesized by starting with different substituted phenols. For example, analogues could be prepared using:
Positional isomers: 3,5-dimethylphenol (B42653) or 2,6-dimethylphenol (B121312) to investigate the steric effects of the methyl groups on reactivity.
Homologues: Using phenols with larger alkyl groups, such as ethyl or isopropyl, to study the effect of increased lipophilicity.
Electronically different substituents: Introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, nitro) groups on the phenol (B47542) ring to modulate the electronic density of the phenoxy part of the ester. The synthesis of various substituted 2-methoxyphenol derivatives has been demonstrated, providing a potential route to such analogues. nih.gov
These variations allow for a systematic study of how the phenolic portion of the ester influences its properties.
Modifications of the 3-Fluorobenzoate (B1230327) Moiety (e.g., Fluorine Position Isomers)
The 3-fluorobenzoate moiety can be readily modified by changing the position of the fluorine atom or by introducing other substituents. The fluorine atom's position significantly affects the electronic properties of the benzoyl group and, consequently, the reactivity of the ester.
The isomeric fluorobenzoic acids (2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid) are commercially available and can be used to synthesize the corresponding esters. lookchem.comwikipedia.orgwikipedia.org The synthesis of fluorobenzoic acids can also be achieved through methods like the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org
A comparative study of derivatives made from these isomers would reveal the impact of the fluorine's position on the compound's properties.
2-Fluorobenzoate derivative: The fluorine atom in the ortho position can exert both steric and electronic effects.
4-Fluorobenzoate derivative: The fluorine atom in the para position would primarily exert an electronic effect (both inductive and resonance).
Further modifications could include the introduction of additional substituents on the benzoate (B1203000) ring to create a wider range of electronic and steric environments. For instance, hydrazide hydrazone derivatives of 4-fluorobenzoic acid have been synthesized and characterized. globalscientificjournal.com
Comparative Analysis of Reactivity and Structural Properties of Derivatives
The systematic modifications described in the previous sections would yield a series of analogues whose reactivity and structural properties can be compared to the parent compound, 2,4-dimethylphenyl 3-fluorobenzoate. A key aspect of reactivity for esters is their rate of hydrolysis.
Studies on the alkaline hydrolysis of substituted phenyl benzoates provide a framework for this analysis. The rate of hydrolysis is influenced by substituents on both the benzoyl and the phenyl parts of the molecule. researchgate.netresearchgate.net
Effect of Substituents on the Benzoate Moiety: Electron-withdrawing groups on the benzoyl moiety generally increase the rate of alkaline hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the resulting carboxylate anion. The position of the fluorine atom is expected to influence the hydrolysis rate. A study on the alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous acetonitrile (B52724) provided the following second-order rate constants (k) at 25°C. researchgate.net
| Substituent (X) in X-C₆H₄CO₂C₆H₅ | Rate Constant (k) (dm³ mol⁻¹ s⁻¹) |
| 4-F | 0.0442 |
| 3-Cl | 0.110 |
| 2-F | 0.117 |
| 3-NO₂ | 0.777 |
| 4-NO₂ | 1.08 |
This table is interactive and can be sorted by column.
Effect of Substituents on the Phenyl Moiety: Electron-withdrawing groups on the phenoxy moiety also increase the hydrolysis rate by making the phenoxide a better leaving group. Conversely, electron-donating groups decrease the rate. For example, the rate of hydrolysis of hydrogen succinate (B1194679) esters decreases in the order p-chlorophenyl > phenyl > p-tolyl. rsc.org The methyl groups on the 2,4-dimethylphenyl ring are electron-donating, which would be expected to decrease the rate of hydrolysis compared to an unsubstituted phenyl 3-fluorobenzoate.
By synthesizing and characterizing these derivatives, a comprehensive understanding of the structure-property relationships for this class of compounds can be developed.
Potential Applications in Materials Science and Catalysis
Utilization in Polymer Synthesis and Monomer Design
The ester functionality in 2,4-Dimethylphenyl 3-fluorobenzoate (B1230327) serves as a key reactive site for polymerization. Although not a conventional vinyl monomer, it can be envisioned as a precursor for creating specialized polymers. For instance, it could be incorporated into condensation polymerization schemes, reacting with appropriate difunctional or polyfunctional monomers to yield polyesters with tailored properties. The fluorine and methyl substituents on the aromatic rings would be pendant groups along the polymer backbone, influencing the final material's characteristics.
In the field of monomer design, this compound holds potential for creating novel building blocks for degradable and chemically recyclable polymers. rsc.org Research into five-membered cyclic ketene (B1206846) hemiacetal ester monomers has shown that ester-based structures can be used to synthesize polymers that break down under mild basic conditions. rsc.org The components of 2,4-Dimethylphenyl 3-fluorobenzoate, namely 3-fluorobenzoic acid and 2,4-dimethylphenol (B51704), could be used to design new monomers for such sustainable polymer systems. Furthermore, acrylate (B77674) and methacrylate (B99206) monomers are widely used in the fabrication of polymer-dispersed liquid crystal (PDLC) composites. researchgate.net By functionalizing either the phenolic or benzoic acid portion of the molecule with a polymerizable group like an acrylate, this compound could be transformed into a reactive monomer for creating advanced optical materials. researchgate.net
Table 1: Potential Roles in Polymer Science
| Application Area | Potential Role of this compound | Relevant Structural Features |
|---|---|---|
| Condensation Polymers | Co-monomer for specialty polyesters | Ester linkage, aromatic rings |
| Degradable Polymers | Precursor for recyclable monomer synthesis | Ester group, fluorinated and methylated rings |
| Optical Materials | Precursor for functional monomers (e.g., for PDLCs) | Fluorine atom, aromatic structure |
Exploration in Liquid Crystal Development
The field of liquid crystals (LCs) relies on molecules with specific shapes and electronic properties to form mesophases. lcms.cz The structure of this compound is inherently bent due to the ester linkage between the two substituted phenyl rings. This "bent-core" shape is a key feature in the design of certain types of liquid crystals that can exhibit unique polar ordering and switching behaviors. ajchem-a.com
The development of liquid crystal materials often involves the synthesis of LC monomers from various intermediates, including phenol (B47542), acid, and biphenyl (B1667301) types. labinsights.nl this compound or its constituent parts fit well within this synthetic strategy. The fluorine atom is particularly significant, as its high electronegativity can introduce a strong dipole moment into the molecule. This polarity is crucial for influencing the dielectric anisotropy of a liquid crystal mixture, a key parameter for display applications. researchgate.net Researchers have explored hydrogen-bonded liquid crystals derived from fluorobenzoic acid derivatives, highlighting the importance of fluorine in modulating thermal and optical properties. researchgate.net Therefore, this compound is a strong candidate for investigation, either as a dopant to modify the properties of existing LC mixtures or as a core structure for designing new liquid crystalline materials. nih.gov
Role in the Design of Novel Organic Materials
The design of novel organic materials often involves the strategic use of functional groups to control solid-state packing, electronic behavior, and responsiveness to external stimuli. The fluorinated and methylated structure of this compound makes it a promising scaffold for creating new functional materials. bldpharm.com
Fluorine substitution is a widely used strategy in materials chemistry to tune properties such as LUMO levels, electron mobility, and intermolecular interactions through hydrogen bonding and dipole-dipole forces. This makes the compound a potential building block for organic semiconductors or components in organic light-emitting diodes (OLEDs). bldpharm.com Additionally, the bulky 2,4-dimethylphenyl group can inhibit close packing (π-π stacking) in the solid state. This feature is often exploited in the design of materials for applications like Aggregation-Induced Emission (AIE), where fluorescence is enhanced in the aggregated or solid state. bldpharm.com The compound could also serve as an organic monomer for synthesizing Covalent Organic Frameworks (COFs), where its defined geometry and functional groups could lead to porous materials with applications in gas storage or catalysis. bldpharm.com
Investigation as a Ligand or Precursor in Catalytic Systems
While this compound is not a typical catalyst ligand in its native form, it serves as a valuable precursor for the synthesis of more complex molecules used in catalysis. researchgate.net The ester can be readily hydrolyzed to yield 3-fluorobenzoic acid and 2,4-dimethylphenol. Both of these products can be starting materials for ligand synthesis.
For example, benzoic acids are used to create catalyst components for addition polymerization. google.com The 3-fluorobenzoic acid derived from the ester could be used in similar systems. More significantly, phosphine-based ligands are ubiquitous in transition metal catalysis. There is extensive research on synthesizing phosphine (B1218219) ligands with specific electronic and steric properties, such as those derived from substituted phenyl groups like tris(3,4-dimethoxyphenyl)phosphine. cjcatal.com The 2,4-dimethylphenyl moiety from the ester could be incorporated into a phosphine ligand, providing specific steric bulk to influence the selectivity and activity of a metal catalyst. The compound itself could be chemically modified, for instance, through electrophilic substitution on one of the aromatic rings to introduce a coordinating group, thereby transforming it from a precursor into a functional ligand for various catalytic reactions. rsc.org
Table 2: Summary of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₁₅H₁₃FO₂ | Main subject of the article |
| 3-Fluorobenzoic acid | C₇H₅FO₂ | Component part, precursor google.comfigshare.com |
| 2,4-Dimethylphenol | C₈H₁₀O | Component part, precursor |
| Tris(3,4-dimethoxyphenyl)phosphine | C₂₇H₃₃O₆P | Example of a phosphine ligand cjcatal.com |
| 4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid | C₁₅H₁₃FO₂ | Related compound with potential applications bldpharm.comfluorochem.co.ukbiosynth.comuni.lu |
| (Meth)acrylate monomers | Variable | Used in polymer-dispersed liquid crystals researchgate.net |
| 3,4,5-Trifluoromethyl phenol | C₇H₃F₃O | Example of a liquid crystal intermediate labinsights.nl |
Future Directions and Emerging Research Avenues
Integration with Advanced Flow Chemistry Methodologies
The synthesis of aromatic esters, traditionally performed in batch reactors, is ripe for modernization through flow chemistry. This technology offers superior control over reaction parameters, leading to improved yields, safety, and scalability. For a compound like 2,4-Dimethylphenyl 3-fluorobenzoate (B1230327), shifting from batch to continuous flow processes represents a significant leap forward.
Research in this area would focus on developing a telescoped, multi-step flow synthesis. nih.gov This could involve the in-flow generation of a reactive intermediate from 3-fluorobenzoic acid, followed immediately by esterification with 2,4-dimethylphenol (B51704) in a subsequent reactor coil. The advantages of such a system are numerous:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing risks associated with exothermic reactions or hazardous reagents.
Precise Control: Temperature, pressure, and residence time can be finely tuned to optimize the reaction, potentially reducing byproduct formation. For instance, superior heat transfer in microreactors can prevent degradation and improve selectivity. nih.gov
Scalability: Scaling up production is achieved by running the system for longer periods or by parallelizing reactor lines, bypassing the challenges of scaling up batch reactors. acs.org
A potential flow setup could utilize a packed-bed reactor containing an immobilized acid catalyst for the esterification step, simplifying purification by eliminating the need to separate a homogeneous catalyst. nih.govacs.org The development of such a process would not only make the synthesis of 2,4-Dimethylphenyl 3-fluorobenzoate more efficient but also serve as a model for the continuous manufacturing of other complex aromatic esters.
Table 1: Comparison of Batch vs. Potential Flow Synthesis for Aromatic Esters
| Parameter | Conventional Batch Synthesis | Advanced Flow Synthesis | Potential Advantage of Flow |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes acs.org | Drastic reduction in production time |
| Yield | Variable, often moderate | Often higher and more consistent acs.org | Improved process efficiency |
| Safety | Higher risk with large volumes | Inherently safer with small volumes | Minimized risk of thermal runaway |
| Scalability | Complex and non-linear | Linear and straightforward | Faster transition from lab to production |
| Purification | Often requires multi-step workup | Can integrate in-line purification | Reduced waste and cost |
Exploration of Sustainable Synthetic Routes
Green chemistry principles are increasingly critical in modern organic synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods. Key areas of exploration include the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste.
One promising avenue is the use of photocatalysis. For instance, methods for the photocatalytic hydrodefluorination of highly fluorinated benzoates have been developed to create specific fluorination patterns under mild conditions. nih.govacs.org This "molecular sculpting" approach could potentially be adapted to synthesize the 3-fluoro-substituted pattern from more common polyfluorinated precursors. acs.org Another sustainable approach involves light-powered direct C(sp³)–H fluorinations using benzoyl groups as photosensitizers, which could inspire novel routes to fluorinated precursors. rsc.org
Furthermore, research into catalytic "ester dance" reactions, where an ester group migrates around an aromatic ring, could open up new, efficient pathways to isomers and substituted analogues from low-cost starting materials. waseda.jp The development of catalysts that can direct the esterification of 3-fluorobenzoic acid under solvent-free conditions or in green solvents like ionic liquids or supercritical CO₂ would significantly reduce the environmental footprint of its synthesis. mdpi.com
Application of Machine Learning in Predictive Synthesis and Characterization
Machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties, thereby accelerating the discovery process. For this compound, ML models could be a powerful tool.
Predictive Synthesis: ML algorithms can be trained on large datasets of esterification reactions to predict optimal conditions—such as catalyst, solvent, temperature, and reaction time—for synthesizing this specific ester. cam.ac.uk Models have been developed to predict the reactive sites for electrophilic aromatic substitutions with high accuracy, which could guide the synthesis of precursors. nih.gov By inputting the structures of 3-fluorobenzoic acid and 2,4-dimethylphenol, an ML model could suggest a ranked list of conditions, drastically reducing the experimental effort required for optimization. cam.ac.uknih.gov
Predictive Characterization: Beyond synthesis, ML can predict the physicochemical and biological properties of this compound and its analogues. By learning from the structural features of known compounds, models can estimate properties such as solubility, melting point, and even potential bioactivity. nih.govarxiv.org For example, ML models have been trained to predict the chemical potentials and dielectric constants of multifunctional organic compounds, including esters. arxiv.orgacs.org This predictive power allows for the in silico screening of large virtual libraries of related esters to identify candidates with desired properties before committing to their synthesis.
Table 2: Potential Machine Learning Applications for this compound
| Application Area | Machine Learning Model | Predicted Output | Potential Impact |
|---|---|---|---|
| Synthesis | Neural Network, Gaussian Process cam.ac.uk | Optimal reaction conditions, yield | Reduced experimental workload |
| Reaction Site | Quantum Mechanics-based ML nih.gov | Regioselectivity of precursor synthesis | Faster development of synthetic routes |
| Property Prediction | Transformer-based MRL arxiv.org | Dielectric constant, solubility, pKₐ | High-throughput virtual screening |
| Bioactivity | Random Forest, Gradient Boosting nih.gov | Predicted biological activity | Prioritization of analogues for testing |
Development of Novel Characterization Techniques for Esters
While standard techniques like NMR and mass spectrometry are indispensable, future research could benefit from and contribute to the development of more advanced characterization methods for aromatic esters. Innovations in this area would provide deeper insights into the structure, purity, and solid-state properties of this compound.
One area of development is in solid-state NMR (ssNMR) techniques, which can probe the intermolecular interactions and packing arrangements in the crystalline form of the ester. This is particularly relevant for materials science applications where solid-state properties are paramount. Coupling ssNMR with computational modeling can provide a detailed picture of the crystal lattice.
Another emerging front is the use of advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), to separate and characterize isomers and conformers. This could be particularly useful for analyzing complex reaction mixtures during synthesis or for studying the gas-phase structure of the ester and its fragments.
Finally, the application of in-situ spectroscopic techniques (e.g., in-situ FTIR or Raman spectroscopy) within flow reactors can enable real-time monitoring of the synthesis of this compound. mdpi.com This provides immediate feedback on reaction kinetics and conversion, allowing for dynamic optimization and control of the manufacturing process.
Expanding the Scope of Analogues and Their Structure-Property Relationships
A systematic exploration of analogues of this compound is essential to establish clear structure-property relationships (SPRs). This involves synthesizing libraries of related compounds and evaluating how structural modifications influence their physicochemical properties.
Key modifications to investigate would include:
Position of the fluorine atom: Moving the fluorine to the ortho or para position on the benzoate (B1203000) ring to study its effect on electronic properties and molecular conformation.
Substitution on the phenyl ring: Varying the number, position, and nature of the alkyl groups on the phenol-derived ring to probe steric and electronic effects.
Introduction of other functional groups: Replacing the fluorine with other halogens (Cl, Br) or with electron-donating/-withdrawing groups to modulate properties like liquid crystal behavior or biological activity. tandfonline.comrsc.org
Studies on fluorinated benzoates have shown that the number and position of fluoro-substituents can significantly impact mesomorphic properties, such as the stability of nematic and smectic phases. tandfonline.com Similarly, SPR studies on fluorinated bioisosteres of carboxylic acids have demonstrated that fluorine incorporation has a profound, though often hard-to-predict, effect on acidity (pKₐ), lipophilicity (logD₇.₄), and cell permeability. nih.govnih.gov By systematically characterizing a library of analogues, a comprehensive dataset can be generated. This data would be invaluable for designing new molecules with tailored properties, whether for liquid crystal displays, pharmaceutical leads, or specialized polymers.
Table 3: Proposed Analogues for Structure-Property Relationship Studies
| Analogue | Structural Modification | Investigated Property |
|---|---|---|
| 2,4-Dimethylphenyl 2-fluorobenzoate | Isomeric position of Fluorine | Liquid crystal phases, dipole moment |
| 2,4-Dimethylphenyl 4-fluorobenzoate | Isomeric position of Fluorine | Thermal stability, solubility |
| 3,5-Dimethylphenyl 3-fluorobenzoate | Isomeric position of Methyl groups | Steric hindrance, crystal packing |
| 2,4-Di-tert-butylphenyl 3-fluorobenzoate | Bulkier alkyl groups | Solubility, thermal properties |
| 2,4-Dimethylphenyl 3-chlorobenzoate | Different Halogen | Electronic effects, reactivity |
| 2,4-Dimethylphenyl 3-(trifluoromethyl)benzoate | Electron-withdrawing group | Acidity of precursors, biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
